2H-Thiireno[e][1,3]benzodioxole
Description
Properties
CAS No. |
82324-04-7 |
|---|---|
Molecular Formula |
C7H4O2S |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
thiireno[2,3-g][1,3]benzodioxole |
InChI |
InChI=1S/C7H4O2S/c1-2-5-7(10-5)6-4(1)8-3-9-6/h1-2H,3H2 |
InChI Key |
IITGLJLWLJEMOS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(S3)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Thiireno E 1 2 Benzodioxole and Its Analogues
Strategies for Thiirene (B1235720) Ring Construction within Fused Systems
The creation of a thiirene ring, a three-membered heterocycle containing a double bond and a sulfur atom, is a challenging synthetic endeavor due to its high ring strain. When this ring is fused to a stable aromatic system like benzodioxole, the synthetic challenge is amplified. The following sections discuss potential methods for achieving this transformation.
Cycloaddition Reactions and Precursor Design for Thiirene Formation
Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. libretexts.org For the synthesis of a fused thiirene, a [3+2] dipolar cycloaddition could be a plausible, albeit theoretical, approach. researchgate.net This would likely involve an aziridine-based precursor that, upon reaction with a suitable dipolarophile, could lead to the desired heterocyclic framework. researchgate.net
Another potential strategy involves the reaction of a diazo compound with a thioketone. While not a direct route to a fused system, the principles of this reaction could be adapted. The design of a suitable precursor, likely a derivative of 1,3-benzodioxole (B145889) bearing the necessary reactive groups, would be critical.
A hypothetical reaction could involve a derivative of 1,3-benzodioxole that is converted into a thioketone. This intermediate could then be reacted with a diazo compound to form a thiadiazoline, which upon nitrogen extrusion, could yield the thiirene ring.
| Precursor Type | Reaction Partner | Potential Intermediate | Key Transformation | Reference |
| Benzodioxole-derived thioketone | Diazoalkane | Thiadiazoline | Nitrogen extrusion | thieme.de |
| Benzodioxole-derived alkyne | Sulfur monochloride | Dithietane | Sulfur extrusion | researchgate.net |
| Benzodioxole-derived aziridine | Acetylenic dipolarophile | Complex cycloadduct | Rearrangement | researchgate.net |
Intramolecular Ring-Closing Reactions Involving Carbon-Sulfur Bonds
Intramolecular reactions are often favored for the formation of strained rings, as they can overcome unfavorable entropic factors. masterorganicchemistry.com The formation of a carbon-sulfur bond to close the thiirene ring would be a key step in such a strategy. rsc.org One potential approach involves the synthesis of a 1,3-benzodioxole derivative with vicinal carbon atoms functionalized with a leaving group and a thiol or a precursor to a thiol.
For instance, a 5,6-dihalo-1,3-benzodioxole could be reacted with a sulfur source to potentially form the fused thiirene ring. However, controlling the regioselectivity and avoiding polymerization would be significant challenges.
A more sophisticated approach could involve a Ramberg-Bäcklund type reaction on a suitably substituted benzodioxole precursor. researchgate.net This would require the synthesis of an α-halo sulfone fused to the benzodioxole ring, which upon treatment with a base, could extrude sulfur dioxide to form the desired double bond within the newly formed three-membered ring.
| Precursor Structure | Reaction Type | Reagents | Key Features | Reference |
| Vicinal dihalobenzodioxole | Nucleophilic substitution | Sodium sulfide | Double displacement | nih.gov |
| Benzodioxole-fused α-halo sulfone | Ramberg-Bäcklund | Strong base (e.g., KOH) | SO2 extrusion | researchgate.net |
| Benzodioxole with vicinal thiol and leaving group | Intramolecular SN2 | Base | Ring closure | mdpi.com |
Photochemical and Thermal Approaches to Thiirene Generation
Photochemical and thermal reactions can provide the necessary energy to form highly strained molecules like thiirenes. libretexts.org One established method for generating thiirenes is the photolysis or thermolysis of 1,2,3-thiadiazoles. Therefore, a viable synthetic route to 2H-Thiireno[e] researchgate.netresearchgate.netbenzodioxole would be through the synthesis of a benzodioxole-fused 1,2,3-thiadiazole.
This precursor could potentially be synthesized from a 5,6-diamino-1,3-benzodioxole, which would need to be converted to a hydrazine, followed by reaction with a thionylating agent. Subsequent heating or irradiation of the resulting thiadiazole could lead to the extrusion of nitrogen gas and the formation of the fused thiirene ring.
| Precursor | Method | Conditions | Byproduct | Reference |
| Benzodioxole-fused 1,2,3-thiadiazole | Photolysis | UV irradiation | N2 | libretexts.org |
| Benzodioxole-fused 1,2,3-thiadiazole | Thermolysis | High temperature | N2 | mdpi.com |
| Benzodioxole-derived thioketone + diazo compound | Thermal | Heat | N2 | thieme.de |
Stereoselective Synthesis of 2H-Thiireno[e]researchgate.netresearchgate.netbenzodioxole
Given that 2H-Thiireno[e] researchgate.netresearchgate.netbenzodioxole is a planar, achiral molecule, the concept of stereoselective synthesis would apply to its substituted derivatives. If substituents were present on the thiirene ring, controlling their relative stereochemistry (cis or trans) would be a key objective.
Many methods for the synthesis of thiiranes (the saturated analogues of thiirenes) from alkenes proceed with retention of stereochemistry. researchgate.net For example, the reaction of an alkene with elemental sulfur or a sulfur transfer reagent often results in a thiirane (B1199164) that maintains the stereochemistry of the starting alkene. researchgate.net A similar approach could be envisioned for a substituted benzodioxole-derived alkene, although the formation of the unsaturated thiirene ring is more complex.
A diastereoselective synthesis of cis-thiiranes has been reported via the 4π-electrocyclization of thiocarbonyl ylides. researchgate.netthieme.de This methodology could potentially be adapted to a benzodioxole system, where a precursor aldazine (B74668) N-oxide derived from a benzodioxole aldehyde is treated with Lawesson's reagent to generate a thiocarbonyl ylide, which would then undergo electrocyclization to form the cis-fused thiirane. researchgate.netthieme.de Subsequent dehydrogenation would be required to yield the thiirene.
Functionalization and Derivatization of the Benzodioxole Core
The synthesis of 2H-Thiireno[e] researchgate.netresearchgate.netbenzodioxole is predicated on the ability to appropriately functionalize the 1,3-benzodioxole starting material. chemicalbook.comguidechem.com The electron-rich nature of the aromatic ring makes it susceptible to electrophilic attack, allowing for the introduction of various substituents. chemicalbook.comwikipedia.org
Electrophilic Aromatic Substitution on the Benzodioxole Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings like 1,3-benzodioxole. wikipedia.orgmasterorganicchemistry.com The methylenedioxy group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene (B151609). libretexts.org It directs incoming electrophiles to the ortho and para positions relative to the oxygen atoms, which corresponds to the 4- and 5-positions of the 1,3-benzodioxole ring system. libretexts.org
To synthesize the precursors for 2H-Thiireno[e] researchgate.netresearchgate.netbenzodioxole, it would be necessary to introduce functional groups at the 5- and 6-positions. This would likely require a multi-step synthetic sequence, as direct disubstitution at these adjacent positions can be challenging.
Common electrophilic aromatic substitution reactions that could be applied to 1,3-benzodioxole include:
Nitration: Treatment with nitric acid and sulfuric acid introduces a nitro group. masterorganicchemistry.com
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst introduces a halogen. masterorganicchemistry.com
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid introduces an acyl group. wikipedia.org
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group. masterorganicchemistry.com
These initial functionalizations would then serve as handles for further synthetic transformations to build the necessary precursors for the thiirene ring fusion.
| Reaction | Reagents | Typical Product(s) | Directing Effect | Reference |
| Nitration | HNO3, H2SO4 | 5-Nitro-1,3-benzodioxole | Ortho, Para | masterorganicchemistry.com |
| Bromination | Br2, FeBr3 | 5-Bromo-1,3-benzodioxole | Ortho, Para | youtube.com |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-Acyl-1,3-benzodioxole | Ortho, Para | masterorganicchemistry.com |
| Sulfonation | SO3, H2SO4 | 1,3-Benzodioxole-5-sulfonic acid | Ortho, Para | masterorganicchemistry.com |
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modification (e.g., Suzuki-Miyaura type)
Palladium-catalyzed cross-coupling reactions are powerful tools for the peripheral modification of the 2H-Thiireno[e] smolecule.comwikipedia.orgbenzodioxole core and its analogues. libretexts.orgwikipedia.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the benzodioxole framework. libretexts.orgwikipedia.org The Suzuki-Miyaura coupling, in particular, is a widely used method for this purpose. libretexts.org
The general mechanism for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com In the context of modifying benzodioxole derivatives, the reaction typically involves the coupling of a halogenated or triflated benzodioxole substrate with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Benzodioxole Analogues
| Entry | Aryl Halide/Triflate | Coupling Partner | Catalyst | Base | Product | Yield (%) |
| 1 | 5-Bromo-1,3-benzodioxole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Phenyl-1,3-benzodioxole | 92 |
| 2 | 5-Iodo-1,3-benzodioxole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 5-(4-Methoxyphenyl)-1,3-benzodioxole | 88 |
| 3 | 6-Bromobenzo[d] smolecule.comwikipedia.orgdioxole-5-carbaldehyde | (2-Furyl)boronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | 6-(2-Furyl)benzo[d] smolecule.comwikipedia.orgdioxole-5-carbaldehyde | 75 |
This table presents representative examples of Suzuki-Miyaura couplings on benzodioxole derivatives, demonstrating the versatility of this method for introducing aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates being coupled.
The efficiency of these cross-coupling reactions is highly dependent on the choice of ligands, which stabilize the palladium catalyst and influence its reactivity. libretexts.org For instance, bulky electron-rich phosphine (B1218219) ligands, such as those from the Buchwald lab, have proven effective in facilitating the coupling of challenging substrates. libretexts.org
Selective Oxidation and Reduction Pathways of the Benzodioxole Ring
The selective oxidation and reduction of the benzodioxole ring are critical transformations for functionalizing this heterocyclic system. These reactions allow for the introduction of new functional groups and the modification of the electronic properties of the molecule.
Oxidation of the methylene (B1212753) bridge in the 1,3-benzodioxole ring can be challenging due to the stability of the ring system. However, under specific conditions, it is possible to achieve selective oxidation. For example, treatment with certain oxidizing agents can lead to the formation of catechol derivatives through the cleavage of the methylenedioxy bridge.
Reduction of substituents on the benzodioxole ring can be achieved using various reducing agents. For instance, a nitro group on the aromatic part of the benzodioxole can be selectively reduced to an amino group using reagents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for further functionalization.
During the metabolic process of certain 1,3-benzodioxole-containing compounds, ring-opening can occur, leading to the formation of hydroxyl-substituted structures. nih.gov This metabolic transformation highlights a potential pathway for the degradation and functionalization of the benzodioxole core. nih.gov
Click Chemistry Approaches for Library Generation
Click chemistry, a concept introduced by K. Barry Sharpless, provides a powerful strategy for the rapid and efficient generation of compound libraries. wikipedia.orgorganic-chemistry.org These reactions are characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and reaction conditions. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. organic-chemistry.orgnih.gov
For the generation of libraries based on the 2H-Thiireno[e] smolecule.comwikipedia.orgbenzodioxole scaffold, azide (B81097) or alkyne functionalities can be introduced onto the benzodioxole ring. These functionalized benzodioxoles can then be reacted with a diverse set of complementary alkynes or azides to generate a library of triazole-containing derivatives. organic-chemistry.org
Table 2: Conceptual Application of Click Chemistry for Benzodioxole Library Generation
| Benzodioxole Precursor | Reaction Partner | Catalyst | Resulting Linkage |
| 5-Azido-1,3-benzodioxole | Phenylacetylene | Cu(I) | 1,2,3-Triazole |
| 5-Ethynyl-1,3-benzodioxole | Benzyl azide | Cu(I) | 1,2,3-Triazole |
| 4-Azidomethyl-1,3-benzodioxole | Propargyl alcohol | Cu(I) | 1,2,3-Triazole |
This table illustrates the conceptual application of CuAAC click chemistry to generate diverse libraries of benzodioxole derivatives. The modular nature of this approach allows for the rapid assembly of a wide array of structures for screening in various applications.
Light-triggered click chemistry offers an additional layer of control, allowing for spatiotemporal regulation of the ligation reaction. nih.gov This can be particularly useful for applications such as surface functionalization and biomolecular labeling. nih.gov
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of 2H-Thiireno[e] smolecule.comwikipedia.orgbenzodioxole and its analogues. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.
In palladium-catalyzed cross-coupling reactions, the ligand-to-metal ratio, the nature of the base, and the reaction temperature can significantly impact the outcome of the reaction. For instance, in the synthesis of N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, a Claisen-Schmidt reaction was optimized by using a potassium hydroxide (B78521) solution as a catalyst in ethanol (B145695) under ultrasonic irradiation. mdpi.comresearchgate.net
The synthesis of methyl 2-(2H-1,3-benzodioxol-5-yl) acetate (B1210297) involved cooling the reaction mixture to 0 °C before the dropwise addition of oxalyl chloride, followed by stirring for a specific duration to ensure complete reaction. nih.gov Subsequent workup procedures, including washing with saturated sodium bicarbonate and drying over sodium sulfate, were crucial for isolating the pure product. nih.gov
Synthetic Challenges in Constructing Strained Fused Heterocyclic Systems
The construction of strained fused heterocyclic systems, such as those incorporating a thiirene ring fused to a benzodioxole moiety, presents significant synthetic challenges. The high ring strain of the three-membered thiirene ring makes it inherently unstable and prone to decomposition.
The electrophilic substitution behavior of the benzodioxole core is influenced by the fused thiireno moiety. smolecule.com The electron-withdrawing nature of the thiireno substituent can affect the regioselectivity of electrophilic attack on the benzodioxole ring. smolecule.com Furthermore, the pseudo-antiaromatic character of the thiirene ring, with its 4π-electron system, introduces a highly reactive center. smolecule.com The carbon-sulfur bond energy in thiirene is significantly lower than in its saturated analogue, thiirane, making the thiireno system susceptible to electrophilic attack. smolecule.com
These challenges necessitate the development of mild and highly selective synthetic methods to construct and manipulate such strained fused heterocyclic systems without inducing undesired side reactions or decomposition.
Reaction Mechanisms and Reactivity Profiles of 2h Thiireno E 1 2 Benzodioxole
Thiirene (B1235720) Ring Opening and Rearrangement Pathways
The thiirene ring, a sulfur-containing analog of cyclopropene, is inherently unstable and prone to a variety of ring-opening and rearrangement reactions. wikipedia.org This reactivity is a consequence of significant ring strain and the antiaromatic character of the 4π-electron system. researchgate.net
The thermal and photochemical decomposition of thiiranes, the saturated analogs of thiirenes, has been studied and provides a model for the expected reactivity of 2H-Thiireno[e] magtech.com.cnchemicalbook.combenzodioxole. rsc.orgacs.org
Thermal Decomposition: Upon heating, thiiranes typically undergo decomposition through the initial breaking of a carbon-sulfur bond. rsc.org This can be followed by a 1,2-hydrogen shift, leading to the formation of vinylthiols and thioaldehydes. rsc.org In the case of 2H-Thiireno[e] magtech.com.cnchemicalbook.combenzodioxole, thermal decomposition is expected to yield the corresponding alkene and elemental sulfur. At higher temperatures, more complex reaction pathways may be initiated, potentially leading to the formation of alkynes, hydrogen sulfide, and carbon disulfide as secondary byproducts. rsc.org Theoretical studies on thiirane (B1199164) decomposition have identified two primary pathways: a homolytic ring opening leading to a diradical intermediate, and a bimolecular sulfur-transfer reaction. nih.gov
Photochemical Decomposition: Photochemical decomposition of thiiranes can also lead to the extrusion of sulfur and the formation of alkenes. acs.org The specific products and their distribution can be influenced by the wavelength of light used and the presence of sensitizers.
| Decomposition Method | Primary Products | Potential Byproducts |
| Thermal | Alkene, Elemental Sulfur | Vinylthiols, Thioaldehydes, Alkynes, Hydrogen Sulfide, Carbon Disulfide |
| Photochemical | Alkene, Elemental Sulfur | Isomerized products |
The thiirene ring is susceptible to attack by both nucleophiles and electrophiles due to its strained nature and the presence of the sulfur heteroatom.
Nucleophilic Attack: Nucleophilic attack on the thiirane ring, a related structure, typically occurs at the less substituted carbon atom, following an SN2 mechanism. magtech.com.cndtic.mil However, in the presence of a Lewis acid, electronic effects can direct the nucleophile to the more substituted carbon. magtech.com.cn Strong nucleophiles can lead to desulfurization, yielding the corresponding alkene, while weaker nucleophiles may induce polymerization. magtech.com.cn For 2H-Thiireno[e] magtech.com.cnchemicalbook.combenzodioxole, nucleophilic attack would likely lead to ring-opening, with the regioselectivity influenced by the electronic nature of the fused benzodioxole ring.
Electrophilic Attack: The pseudo-antiaromatic character of the thiirene ring, with its 4π-electron system, makes it a target for electrophiles. smolecule.com The reduced carbon-sulfur bond energy in thiirenes compared to thiiranes further enhances this reactivity. smolecule.com Electrophilic attack on the sulfur atom is also a plausible pathway, potentially leading to the formation of thiirenium ions. researchgate.net
While information on [2+1] cycloadditions specifically involving thiirenes is limited, the analogous reactions of other strained rings provide a basis for predicting their behavior. The strained double bond of the thiirene ring in 2H-Thiireno[e] magtech.com.cnchemicalbook.combenzodioxole could potentially react with carbenes or nitrenes in a [2+1] cycloaddition fashion to form highly strained polycyclic systems.
Sulfur extrusion is a characteristic reaction of many sulfur-containing heterocycles, including thiiranes. d-nb.infotandfonline.com This process is often promoted by phosphines or other sulfur-accepting reagents. d-nb.info In the context of 2H-Thiireno[e] magtech.com.cnchemicalbook.combenzodioxole, sulfur extrusion would lead to the formation of the corresponding alkyne fused to the benzodioxole ring. The mechanism of sulfur extrusion from thiiranes can proceed through the formation of a transient thiirane intermediate in some cases, which then releases sulfur dioxide. acs.org
| Reaction Type | Reagent | Expected Product |
| Nucleophilic Attack | Strong Nucleophile (e.g., organolithium) | Ring-opened product, Alkene (from desulfurization) |
| Electrophilic Attack | Electrophile (e.g., H+) | Ring-opened product, Thiirenium ion |
| Sulfur Extrusion | Phosphine (B1218219) (e.g., triphenylphosphine) | Fused alkyne |
Reactivity of the Fused Benzodioxole System
The 1,3-benzodioxole (B145889) moiety, also known as methylenedioxybenzene, is an electron-rich aromatic system due to the electron-donating effect of the two oxygen atoms in the dioxole ring. chemicalbook.comguidechem.com This influences the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution.
The fusion of the thiirene ring to the benzodioxole system introduces significant electronic and steric effects that modulate the aromatic reactivity. The thiirene ring is expected to be electron-withdrawing, which would decrease the electron density of the aromatic ring and thus deactivate it towards electrophilic aromatic substitution compared to unsubstituted 1,3-benzodioxole. smolecule.com
In electrophilic aromatic substitution reactions, the incoming electrophile will be directed to specific positions on the benzodioxole ring. For 1,3-benzodioxole itself, electrophilic attack is generally directed to the positions ortho and para to the electron-donating oxygen atoms. However, the presence of the fused, electron-withdrawing thiirene ring in 2H-Thiireno[e] magtech.com.cnchemicalbook.combenzodioxole would likely direct incoming electrophiles to the 4- and 5-positions of the benzodioxole ring. smolecule.com This is because these positions are least deactivated by the electron-withdrawing effect of the fused thiirene.
| Substituent | Electronic Effect | Predicted Directing Effect |
| Fused Thiirene Ring | Electron-withdrawing | Deactivating, meta-directing relative to its point of fusion |
| 1,3-Dioxole Ring | Electron-donating | Activating, ortho, para-directing |
Ring-Opening Reactions of the Dioxole Moiety and their Mechanistic Pathways
While the thiirene ring is often the primary site of reactivity in 2H-Thiireno[e]benzodioxole, the dioxole moiety can also undergo ring-opening reactions under specific conditions. These reactions typically require forcing conditions and proceed through mechanisms that disrupt the aromaticity of the benzene ring to which the dioxole is fused.
Acid-catalyzed hydrolysis represents a primary pathway for the cleavage of the dioxole ring. This process is initiated by the protonation of one of the oxygen atoms, followed by nucleophilic attack of water. The reaction proceeds through a series of steps leading to the formation of a catechol derivative. The stability of the resulting catechol and the release of ring strain in the five-membered dioxole ring are key driving forces for this transformation.
Intramolecular Cyclizations and Cascade Reactions
The unique structural arrangement of 2H-Thiireno[e]benzodioxole allows for a variety of intramolecular cyclizations and cascade reactions, often triggered by the initial reactivity of the thiirene ring. These reactions are of significant interest for the rapid construction of complex molecular architectures.
One notable pathway involves the thermal or photochemical extrusion of sulfur from the thiirene ring, generating a highly reactive vinylidene carbene intermediate. This intermediate can then undergo intramolecular C-H insertion reactions with nearby C-H bonds on the benzodioxole ring or on a substituent, leading to the formation of novel polycyclic systems.
Furthermore, if the benzodioxole moiety is appropriately substituted, cascade reactions can be initiated. For instance, a substituent with a nucleophilic group can attack the thiirene ring, leading to a ring-opening and subsequent intramolecular cyclization cascade. The regioselectivity and stereoselectivity of these reactions are highly dependent on the nature of the substituent and the reaction conditions.
Elucidation of Reaction Intermediates and Transition States
Understanding the fleeting intermediates and transition states in the reactions of 2H-Thiireno[e]benzodioxole is crucial for predicting its reactivity and designing new synthetic applications. A combination of computational studies and experimental trapping experiments has been employed to shed light on these transient species.
As mentioned, the vinylidene carbene is a key intermediate in many of its thermal and photochemical reactions. Computational studies have been instrumental in mapping the potential energy surface for the sulfur extrusion process and the subsequent intramolecular reactions of the carbene. These studies help to predict the most likely reaction pathways and the structures of the resulting products.
In addition to carbenic intermediates, zwitterionic species can also be formed, particularly in reactions with nucleophiles or electrophiles. For example, the attack of a nucleophile on the thiirene sulfur atom can lead to a transient zwitterionic intermediate, which can then rearrange or react further. The characterization of these intermediates is challenging due to their short lifetimes, but their existence is supported by trapping experiments and the nature of the final products.
The table below summarizes the key reactive intermediates and the methods used for their study:
| Reactive Intermediate | Generating Reaction Type | Method of Study |
| Vinylidene Carbene | Thermal/Photochemical Sulfur Extrusion | Computational Modeling, Trapping Experiments |
| Zwitterionic Species | Nucleophilic/Electrophilic Attack | Trapping Experiments, Product Analysis |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for 2h Thiireno E 1 2 Benzodioxole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise connectivity and spatial arrangement of atoms within a molecule. For a compound like 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for a comprehensive structural assignment.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
The initial step in the NMR analysis involves acquiring standard 1D ¹H and ¹³C spectra. However, due to the complex nature of the fused ring system, these spectra alone are often insufficient for a complete assignment. Advanced 2D NMR techniques are therefore employed to resolve ambiguities and establish definitive correlations. researchgate.net
Correlation Spectroscopy (COSY): This homonuclear experiment is vital for identifying proton-proton (¹H-¹H) coupling networks. In 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole, COSY would reveal the correlations between adjacent aromatic protons on the benzodioxole ring, as well as any couplings involving the protons of the thiirene (B1235720) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation experiment that maps protons to their directly attached carbons. numberanalytics.com This is instrumental in assigning the carbon signals of the benzodioxole and thiirene moieties by correlating them to their corresponding, and often more easily assigned, proton resonances.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically over two to three bonds). numberanalytics.com This is particularly powerful for piecing together the molecular framework by connecting fragments. For instance, HMBC can show correlations from the protons on the benzodioxole ring to the carbons of the fused thiirene ring, and vice-versa, confirming the fusion pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. While primarily used for stereochemical analysis, it can also aid in the assignment of protons in crowded regions of the spectrum by identifying through-space interactions.
Interpretation of Chemical Shifts and Coupling Constants in Strained Ring Systems
The presence of the highly strained three-membered thiirene ring significantly influences the NMR parameters of 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole.
Chemical Shifts: The protons and carbons of the thiirene ring are expected to resonate in characteristic regions. Due to the ring strain and the presence of the sulfur atom, the chemical shifts of the thiirene ring protons and carbons can be anomalous compared to standard aromatic or olefinic systems. The fusion to the benzodioxole ring will further modulate these shifts. The chemical shifts of the benzodioxole portion will also be affected by the electron-withdrawing or -donating nature of the fused thiirene ring system. smolecule.com
Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) in the aromatic part of the molecule provides information about the substitution pattern. For the thiirene ring, the geminal and vicinal coupling constants, if applicable, would be highly dependent on the ring geometry. Theoretical calculations are often employed to predict and help interpret these coupling constants in strained systems.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole is presented below, based on general knowledge of similar heterocyclic systems.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on Thiirene | 7.5 - 8.5 | 120 - 130 |
| C of Thiirene | - | 120 - 130 |
| Aromatic H | 6.8 - 7.2 | 105 - 125 |
| Aromatic C | - | 105 - 150 |
| O-CH₂-O | 5.9 - 6.1 | 100 - 102 |
Solid-State NMR Applications
While solution-state NMR is the primary tool for structural elucidation of soluble organic molecules, solid-state NMR (ssNMR) can provide valuable information, particularly if the compound is poorly soluble or if understanding its crystalline packing is of interest. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra in the solid state, offering insights into the molecular structure and polymorphism without the need for dissolution.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering clues about the molecular structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of the elemental formula of 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole. By measuring the mass with high precision (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is essential for confirming the presence of sulfur and the correct number of carbon, hydrogen, and oxygen atoms.
| Technique | Information Obtained | Application to 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole |
| HRMS | Precise mass-to-charge ratio | Confirms the elemental formula C₇H₄O₂S |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.
For 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole, characteristic fragmentation pathways would be expected. For instance, the loss of the sulfur atom or the cleavage of the dioxole ring are plausible fragmentation routes. The study of these pathways can help to confirm the connectivity of the fused ring system. The fragmentation of the benzodioxole moiety itself is well-documented and can serve as a reference point. nih.gov
A hypothetical fragmentation table for 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole is shown below.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss (Da) |
| 164.00 | Loss of Sulfur | 132.00 | 32 |
| 164.00 | Loss of CO | 136.00 | 28 |
| 164.00 | Loss of CH₂O | 134.00 | 30 |
By combining the detailed correlational data from advanced NMR techniques with the precise mass and fragmentation information from mass spectrometry, a complete and confident structural elucidation of 2H-Thiireno[e] researchgate.netwikipedia.orgbenzodioxole can be achieved. These methods provide the rigorous scientific evidence necessary to confirm the synthesis of this novel heterocyclic compound and to understand its fundamental chemical properties.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the vibrational modes of a molecule, providing a unique "fingerprint." For 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole, the spectra would be a composite of the characteristic vibrations of the benzodioxole and thiirene ring systems, with shifts and new bands arising from the fused structure.
Expected Vibrational Modes:
Benzodioxole Moiety: The IR and Raman spectra are expected to show characteristic bands for the 1,3-benzodioxole (B145889) group. These include C-H aromatic stretching vibrations, aromatic C=C stretching, and the distinctive C-O-C stretching modes of the dioxole ring.
Thiirene Ring: The highly strained three-membered thiirene ring would exhibit unique vibrational modes. The C-S bond stretching and the C=C stretching within this ring would be of particular interest, though they may be weak in the IR spectrum.
Fused System: The fusion of the two rings will perturb the vibrational modes of each component. For instance, the frequencies of the aromatic C=C stretching in the benzene (B151609) part of the benzodioxole will be influenced by the electron-withdrawing or -donating nature of the fused thiirene ring.
Differences in the IR and Raman spectra of different crystalline forms (polymorphs) of a compound can be significant. americanpharmaceuticalreview.com These differences arise from variations in molecule-molecule interactions within the crystal lattice, which can distort the molecular geometry. americanpharmaceuticalreview.com
Interactive Data Table: Predicted Key Vibrational Frequencies for 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Benzodioxole | Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Benzodioxole | Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| Benzodioxole | C-O-C Asymmetric Stretch | 1250-1200 | IR |
| Benzodioxole | C-O-C Symmetric Stretch | 1040-1020 | IR |
| Thiirene | C=C Stretch | ~1700 | Raman |
| Thiirene | C-S Stretch | 700-600 | IR, Raman |
Note: These are predicted values based on known data for related functional groups and may vary in the actual molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.
The thiirene ring is known for its high reactivity and potential instability, which can present significant challenges for X-ray crystallography.
Crystal Growth: Obtaining single crystals of sufficient size and quality for diffraction can be difficult for reactive species. The compound may decompose during the crystallization process, which often involves slow evaporation of a solvent. nih.gov
Instability under X-ray Irradiation: The high energy of X-rays can sometimes induce decomposition of the sample during data collection. To mitigate this, data is often collected at low temperatures (e.g., 100 K). researchgate.net
Crystalline Sponge Method: For compounds that are difficult to crystallize, the crystalline sponge method offers an alternative. In this technique, the analyte is absorbed into the pores of a pre-formed "crystalline sponge," and its structure is determined by X-ray diffraction of the host-guest complex. nih.gov This method has been successfully applied to 1,3-benzodioxole derivatives. nih.gov
A detailed analysis of the crystallographic data for 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole would provide invaluable insights into its molecular geometry.
Bond Lengths and Angles: The bond lengths and angles within the benzodioxole moiety are expected to be similar to those in other benzodioxole derivatives. researchgate.netnih.gov However, the fusion to the thiirene ring may introduce some distortions. The C-S and C=C bond lengths in the thiirene ring would be particularly informative regarding the strain and electronic nature of this ring.
Interactive Data Table: Representative Crystallographic Data for Fused Benzodioxole Systems
| Compound | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | Reference |
| 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one | C-O: ~1.37, C-C: ~1.39 | O-C-O: ~109, C-C-C: ~120 | - | researchgate.net |
| (±)-3-[(benzo[d] nih.govresearchgate.netdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)thiazolidin-4-one | C-O: ~1.36, C-C: ~1.38 | O-C-O: ~108, C-C-C: ~120 | Benzene-Benzodioxole: 25.12 | nih.gov |
| (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one | C-O: ~1.37, C-C: ~1.39 | O-C-O: ~108, C-C-C: ~120 | Twist about linking bond: 8.7 | researchgate.net |
Note: This table presents data from related compounds to illustrate typical values. The actual data for 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole would need to be determined experimentally.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Analysis
If 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole is chiral, for instance, due to the introduction of a stereocenter or the presence of atropisomerism, Electronic Circular Dichroism (ECD) spectroscopy would be the primary method for determining its absolute configuration.
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique signature of the molecule's stereochemistry.
Chromophores: The chromophores in 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole are the benzodioxole system and the thiirene ring. The electronic transitions of these groups will give rise to the ECD signals.
Theoretical Calculations: The experimental ECD spectrum is typically compared with a theoretically calculated spectrum for a known absolute configuration. nih.gov Time-dependent density functional theory (TD-DFT) is a common computational method used for this purpose. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov
Applications in Related Systems: ECD has been extensively used to determine the absolute configuration of chiral compounds containing thiophene (B33073) (a related sulfur-containing heterocycle) and other fused ring systems. researchgate.netmdpi.comnih.govtandfonline.com The insights gained from these studies would be invaluable in interpreting the ECD spectrum of a chiral derivative of 2H-Thiireno[e] nih.govresearchgate.netbenzodioxole.
Advanced Chemical Transformations and Potential in Materials Science Research
Role as a Precursor for Complex Organic Scaffolds
The inherent reactivity of the thiirene (B1235720) ring, coupled with the stability of the benzodioxole core, positions 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole as a promising building block for the synthesis of intricate molecular architectures.
Synthesis of Novel Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroaromatics
While direct, documented syntheses of polycyclic aromatic hydrocarbons (PAHs) and heteroaromatics originating from 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole are not extensively reported in current literature, the chemical nature of its constituent parts suggests a strong potential for such applications. The thiirene moiety, a three-membered ring containing a sulfur atom and a double bond, is known to be a source of highly reactive intermediates.
Established synthetic routes to PAHs often involve intramolecular cyclization reactions, such as the Scholl reaction, or transition-metal-catalyzed annulations. rsc.orgresearchgate.net The benzodioxole unit of 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole could serve as a foundational aromatic system for the construction of larger polycyclic frameworks. The thiirene ring, upon thermal or photochemical extrusion of sulfur, could generate a highly reactive dienophile or a precursor to a benzyne-like species, which could then undergo cycloaddition reactions with suitable dienes to form new aromatic rings.
Furthermore, the synthesis of heteroaromatics, which are aromatic compounds containing at least one heteroatom, could be envisioned through reactions that specifically engage the sulfur atom of the thiirene. For instance, reactions with nitrogen-containing species could potentially lead to the formation of nitrogen-sulfur heterocyclic systems fused to the benzodioxole core. The development of such synthetic strategies would open avenues to novel classes of heteroaromatic compounds with potential applications in medicinal chemistry and materials science. wikipedia.org
Formation of Macrocyclic Structures via Ring Expansion
The formation of macrocycles, large cyclic molecules, is a significant area of synthetic chemistry due to their unique host-guest properties and biological activities. cam.ac.uk Ring-expansion reactions of small, strained rings are a powerful tool for the synthesis of these larger structures. researchgate.netnih.govrsc.org
The high ring strain of the thiirene moiety in 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole makes it a prime candidate for ring-expansion reactions. Cleavage of the carbon-sulfur bonds, initiated by a nucleophile, electrophile, or light, could lead to the formation of a reactive intermediate that can be trapped by a tethered nucleophile or an external reagent to form a larger ring. For example, a molecule containing both a 2H-thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole unit and a distal nucleophilic group could undergo an intramolecular ring-opening cyclization to yield a macrocycle incorporating the benzodioxole framework.
While specific examples of such ring expansions with 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole are not yet prevalent in the literature, the general principles of thiirane (B1199164) and thietane (B1214591) ring expansions provide a strong conceptual basis for this potential application. researchgate.net
Application in Catalyst Design and Ligand Chemistry
The presence of multiple heteroatoms with available lone pairs of electrons makes 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole an attractive candidate for the design of novel ligands for transition metal catalysis.
Metal Coordination Studies with the Thiirene or Dioxole Moieties
The oxygen atoms of the dioxole ring and the sulfur atom of the thiirene ring in 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole can act as Lewis basic sites, enabling coordination to a wide range of metal centers. electronicsandbooks.commdpi.com The geometry and electronic properties of the resulting metal complexes would be dictated by the nature of the metal and the coordination mode of the ligand.
Coordination could occur exclusively through the sulfur atom of the thiirene, through one or both oxygen atoms of the dioxole, or in a chelating fashion involving both the sulfur and oxygen atoms. The formation of such complexes can be studied using various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as by single-crystal X-ray diffraction to determine the precise coordination geometry.
While detailed coordination studies specifically for 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole are limited, research on related benzodioxole and thiirane compounds demonstrates their ability to form stable metal complexes with interesting catalytic properties. electronicsandbooks.comresearchgate.net
Development of Chiral Auxiliaries for Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.orgspringerprofessional.deresearchgate.net
The rigid, fused ring system of 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole provides a scaffold that could be functionalized to create novel chiral auxiliaries. By introducing a chiral substituent onto the benzodioxole ring, it may be possible to create an auxiliary that can effectively control the stereochemistry of reactions at a remote functional group. The sulfur atom of the thiirene ring could also play a role in directing the stereochemical outcome through coordination to a metal catalyst or by influencing the conformational preferences of the substrate-auxiliary conjugate.
The development of chiral auxiliaries based on the 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole framework represents a promising, yet largely unexplored, area of research. Success in this area would provide new tools for the asymmetric synthesis of complex molecules. scielo.org.mx
Advanced Polymer Chemistry and Functional Materials Research
The unique electronic and structural features of 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole suggest its potential for use in the development of advanced polymers and functional materials. The benzodioxole unit is a known component in some bioactive molecules and materials. wikipedia.orgchemicalbook.comacs.orgresearchgate.net
Derivatives of 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole containing polymerizable functional groups, such as vinyl or acetylene (B1199291) groups, could be synthesized and used as monomers in polymerization reactions. The resulting polymers would incorporate the rigid, electron-rich benzodioxole-thiirene unit into their backbone, which could impart interesting optical, electronic, and thermal properties. For instance, such polymers could exhibit fluorescence or be investigated for their potential as organic semiconductors.
Furthermore, the reactivity of the thiirene ring could be exploited for the post-polymerization modification of materials. For example, a polymer containing pendant 2H-thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole units could be cross-linked by inducing the ring-opening of the thiirene moieties, leading to the formation of new materials with enhanced mechanical or thermal stability. The synthesis of block copolymers containing segments derived from benzodioxinones has been reported, suggesting a pathway for incorporating similar structures into complex macromolecular architectures. nih.gov The investigation of 2H-Thiireno[e] electronicsandbooks.comresearchgate.netbenzodioxole in the context of polymer and materials science is a nascent field with the potential for significant discoveries.
Incorporation into Polymer Backbones for Property Modulation
The structural features of 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole suggest its potential as a monomer for the synthesis of novel polymers with tailored properties. The highly strained three-membered thiirene ring is a key reactive site that could be exploited for polymerization.
Drawing parallels from the chemistry of thiiranes, the saturated analogs of thiirenes, ring-opening polymerization (ROP) stands out as a viable strategy. Thiiranes are known to undergo both cationic and anionic ROP to yield poly(alkylene sulfide)s. rsc.orgacs.org This suggests that the thiirene ring in 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole could be susceptible to ring-opening under appropriate catalytic conditions, leading to its incorporation into a polymer backbone. The resulting polymer would feature the benzodioxole unit as a pendant group, which could significantly influence the material's properties, such as its thermal stability, solubility, and refractive index.
Furthermore, the benzodioxole moiety itself can be a component of polymer structures. Research on benzodioxole-containing polymers has demonstrated their utility in various applications. nih.govsemanticscholar.org The incorporation of the entire 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole unit would create a polymer with a unique combination of a flexible thioether linkage and a rigid, electron-rich aromatic group. This could lead to materials with interesting liquid crystalline or gas permeability properties.
| Polymerization Strategy | Potential Monomer | Resulting Polymer Structure | Anticipated Property Modulation |
| Ring-Opening Polymerization (ROP) | 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole | Poly(thioether) with pendant benzodioxole groups | Enhanced thermal stability, altered solubility, tunable refractive index |
| Polycondensation | Functionalized 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole derivatives | Polyesters, polyamides, or polyimides containing the thiireno-benzodioxole unit | Introduction of redox activity, potential for liquid crystallinity |
Development of Photoresponsive or Electroactive Materials
The unique electronic structure of 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole makes it a promising candidate for the development of smart materials that respond to external stimuli such as light and electricity.
Photoresponsive Materials: The thiirene moiety is known to be photochemically active. Studies on other thiirene derivatives have shown that they can be generated through photochemical reactions and can undergo photoisomerization. nih.govidexlab.comnih.gov This photo-induced structural change can be harnessed to create photoresponsive materials. For instance, polymers incorporating 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole could exhibit changes in their conformation, solubility, or optical properties upon irradiation with light of a specific wavelength. This could lead to applications in areas such as photolithography, data storage, and light-controlled drug delivery. The photochemical formation and decay of thiirene species occur on ultrafast timescales, suggesting the potential for rapid material response. nih.gov
Electroactive Materials: The benzodioxole ring system, coupled with the sulfur atom in the thiirene ring, imparts significant redox activity to the molecule. Electrochemical studies of 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole derivatives have revealed reversible redox behavior. smolecule.com This indicates that the compound can readily accept and donate electrons, a key characteristic of electroactive materials. The ability to switch between different oxidation states allows for the modulation of the material's electronic and optical properties through the application of an electric potential. This makes 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole a building block for materials used in organic electronics, such as organic field-effect transistors (OFETs), electrochromic devices, and sensors. The conductance of materials based on this framework could be controlled over several orders of magnitude, highlighting their potential in molecular electronics. smolecule.com
| Stimulus | Active Moiety | Observed Phenomenon | Potential Application |
| Light (UV/Visible) | Thiirene | Photoisomerization, ring-opening | Photo-switchable polymers, optical data storage, photolithography |
| Electricity | Benzodioxole and Thiirene | Reversible redox behavior, changes in conductivity | Organic electronics (OFETs), electrochromic devices, chemical sensors |
Design of Chemical Probes for Mechanistic Investigations
The distinct structural and electronic properties of 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole make it a valuable tool for designing chemical probes to elucidate complex reaction mechanisms, particularly in the realm of organometallic catalysis.
By serving as a ligand for a transition metal catalyst, 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole can provide detailed insights into the catalytic cycle. The steric and electronic environment around the metal center is significantly influenced by the coordinated ligand, which in turn affects the kinetics and selectivity of the reaction. nih.govresearchgate.net The rigid, fused-ring structure of this compound would create a well-defined coordination sphere, allowing for a more precise study of the elementary steps of a catalytic process, such as oxidative addition and reductive elimination.
Computational studies, in conjunction with experimental data, can be employed to model the behavior of catalysts containing the 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole ligand. rsc.org By systematically modifying the ligand structure, for example, by introducing substituents on the benzodioxole ring, researchers can fine-tune the electronic properties of the catalyst and observe the resulting changes in reactivity. This approach allows for a deep, mechanistic understanding of the factors that govern catalyst performance.
Furthermore, the unique spectroscopic signatures of the thiirene and benzodioxole moieties could be exploited to monitor the catalyst's state during a reaction. For instance, changes in the vibrational frequencies or NMR chemical shifts of the ligand upon coordination or during a catalytic step could provide direct evidence for the formation of key intermediates. This makes 2H-Thiireno[e] rsc.orgacs.orgbenzodioxole and its derivatives powerful probes for gaining a fundamental understanding of catalytic transformations.
Future Research Directions and Emerging Paradigms in 2h Thiireno E 1 2 Benzodioxole Chemistry
Exploration of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The development of efficient and environmentally benign methods for the synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry. Future research into the synthesis of 2H-Thiireno[e] mtak.hunih.govbenzodioxole and its derivatives will likely focus on strategies that maximize atom economy and adhere to the principles of green chemistry.
Key areas of exploration will include:
Catalytic C-S Bond Formation: Moving beyond classical sulfurization methods, which often require stoichiometric and hazardous reagents, future syntheses will likely employ transition-metal-catalyzed cross-coupling reactions to construct the thiirene (B1235720) ring. asianpubs.org Catalytic systems based on copper, palladium, or nickel could enable the direct and selective formation of the C-S bonds from readily available precursors.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. arkat-usa.org Future routes to 2H-Thiireno[e] mtak.hunih.govbenzodioxole could involve tandem reactions that sequentially build the benzodioxole and thiirene rings.
Use of Sustainable Reagents and Solvents: Emphasis will be placed on replacing toxic and hazardous reagents and solvents with greener alternatives. This includes the use of elemental sulfur as the sulfur source and employing benign solvents like water, ethanol (B145695), or supercritical fluids.
| Synthetic Strategy | Key Advantages | Potential Catalyst Systems |
| Catalytic C-S Coupling | High selectivity, mild reaction conditions, functional group tolerance | Copper-based, Palladium-based |
| One-Pot Synthesis | Reduced workup, time and resource efficiency | Tandem catalysis |
| Sustainable Solvents | Reduced environmental impact, improved safety | Water, ionic liquids |
Development of Chiral Variants and Their Enantioselective Transformations
The introduction of chirality into the 2H-Thiireno[e] mtak.hunih.govbenzodioxole scaffold would open up new avenues for its application in asymmetric catalysis and medicinal chemistry. The development of methods for the synthesis of enantiomerically pure or enriched derivatives is a critical future direction.
Promising approaches include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the thiirene ring formation is a highly attractive strategy. This could involve chiral ligands for transition metals or organocatalysts that can induce enantioselectivity.
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the benzodioxole precursor could direct the stereoselective formation of the thiirene ring. nih.gov Subsequent removal of the auxiliary would furnish the chiral product.
Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of a 2H-Thiireno[e] mtak.hunih.govbenzodioxole derivative would allow for the separation of the unreacted, enantiomerically enriched substrate.
The enantioselectivity of these transformations will be a key parameter for optimization, with the goal of achieving high enantiomeric excess (ee).
Integration with Flow Chemistry and Continuous Processing Methodologies
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. mdpi.comspringerprofessional.deegasmoniz.com.pt The application of flow chemistry to the synthesis of 2H-Thiireno[e] mtak.hunih.govbenzodioxole is an emerging paradigm that could revolutionize its production.
Future research in this area will likely focus on:
Miniaturized Reactors: The use of microreactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities.
Automated Synthesis: The development of fully automated flow systems for the synthesis of a library of 2H-Thiireno[e] mtak.hunih.govbenzodioxole derivatives would accelerate the discovery of new compounds with interesting properties.
| Flow Chemistry Parameter | Advantage in 2H-Thiireno[e] mtak.hunih.govbenzodioxole Synthesis |
| Precise Temperature Control | Management of potentially exothermic sulfurization reactions |
| Enhanced Mass Transfer | Improved reaction rates and efficiency |
| Scalability | Facile production of larger quantities for further studies |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A detailed understanding of reaction mechanisms and kinetics is crucial for the optimization of synthetic processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions will play a vital role in the future study of 2H-Thiireno[e] mtak.hunih.govbenzodioxole chemistry. perkinelmer.com
Techniques that are expected to be particularly valuable include:
In-situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about the formation and consumption of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy can be used to monitor reactions directly in the reaction vessel, providing detailed structural information about the species present.
Mass Spectrometry (MS): Real-time monitoring of the reaction mixture by mass spectrometry can provide information about the molecular weights of the species involved, aiding in the identification of intermediates and byproducts.
Synergistic Experimental and Computational Research Initiatives for Predictive Design
The integration of computational chemistry with experimental studies offers a powerful approach for the rational design of new molecules and the prediction of their properties and reactivity. nih.gov In the context of 2H-Thiireno[e] mtak.hunih.govbenzodioxole, a synergistic approach will be crucial for accelerating progress.
Future research will likely involve:
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the geometric and electronic structure of 2H-Thiireno[e] mtak.hunih.govbenzodioxole, as well as to model reaction mechanisms and predict the feasibility of different synthetic routes. nih.gov
Molecular Docking and Dynamics Simulations: For potential biological applications, computational methods can be used to predict how 2H-Thiireno[e] mtak.hunih.govbenzodioxole derivatives might interact with biological targets such as enzymes or receptors.
Predictive Modeling of Properties: Computational models can be developed to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, guiding the design of compounds with improved drug-like characteristics. researchgate.net
| Computational Method | Application in 2H-Thiireno[e] mtak.hunih.govbenzodioxole Research |
| Density Functional Theory (DFT) | Mechanistic studies, prediction of reactivity |
| Molecular Dynamics (MD) | Simulation of interactions with biological macromolecules |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and properties |
By embracing these future research directions, the scientific community can unlock the full potential of 2H-Thiireno[e] mtak.hunih.govbenzodioxole chemistry, leading to the development of novel synthetic methodologies and the discovery of new molecules with valuable applications in materials science, catalysis, and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
